![molecular formula C11H14FNO B1448777 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine CAS No. 1874864-75-1](/img/structure/B1448777.png)
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
Descripción general
Descripción
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (3-FMA) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the azetidine family, which is a cyclic compound composed of three carbon atoms and one nitrogen atom. 3-FMA has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Antiviral Activity and Drug Discovery
Azetidines, including structures related to 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, are explored for their antiviral activities and potential as drug discovery candidates. For instance, heterocyclic rimantadine analogues, which incorporate azetidine rings, have been synthesized and tested for their antiviral activity against influenza A. This research indicates that modifications in the azetidine structure can significantly impact their potency against various strains of the influenza virus, suggesting that similar structures could be valuable in the development of new antiviral agents (Zoidis et al., 2003).
Synthesis Techniques and Medicinal Chemistry
Azetidines are pivotal in accessing underexplored chemical spaces for drug discovery. The synthesis of 3,3-Diarylazetidines by calcium(II)-catalyzed Friedel-Crafts reaction demonstrates the versatility of azetidines in medicinal chemistry, showcasing how they can be used to derive drug-like compounds through further functionalization (Denis et al., 2018).
Antioxidant Activity
The research on Schiff bases and azetidines derived from phenyl urea derivatives highlights their potential antioxidant activities. Such studies reveal that azetidine derivatives can exhibit moderate to significant effects in scavenging free radicals, presenting a possible avenue for the development of new antioxidant agents (Nagavolu et al., 2017).
Fluorocyclization for Heterocycle Synthesis
An innovative method for preparing 3-functionalized oxetanes and azetidines utilizes fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines. This approach, marking the first use of fluorocyclization to construct four-membered heterocycles, underlines the importance of electron-donating groups in facilitating the cyclization process, offering new pathways for synthesizing fluorinated azetidine derivatives (Zhang et al., 2021).
Fluorinated Beta-Amino Acid Building Blocks
The synthesis of 3-fluoroazetidine-3-carboxylic acid and its derivatives underlines the potential of fluorinated azetidines as building blocks in medicinal chemistry. Such compounds offer new dimensions for drug development, especially as intermediates for synthesizing more complex and potent medicinal agents (Van Hende et al., 2009).
Propiedades
IUPAC Name |
3-[(3-fluoro-4-methylphenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-2-3-10(4-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIGBZGEXUEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)
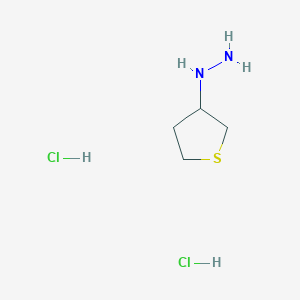

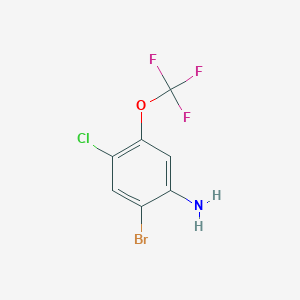

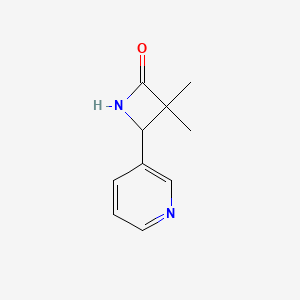
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)
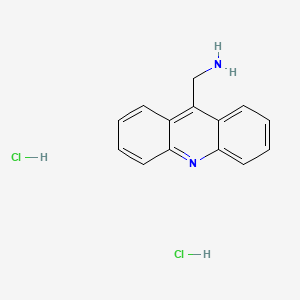

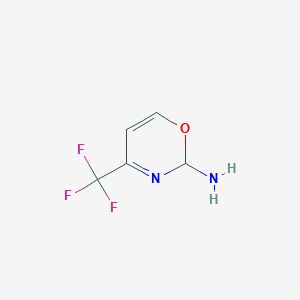
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)

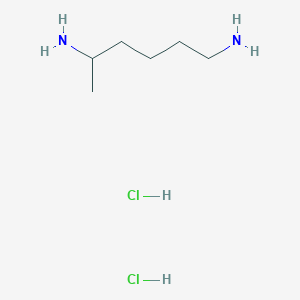
![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
